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  • Product: 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid
  • CAS: 1429419-12-4

Core Science & Biosynthesis

Foundational

Pharmacokinetic profiling and bioavailability of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid

An In-Depth Technical Guide on the Preclinical Pharmacokinetic Profiling and Bioavailability of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic Acid Executive Summary The discovery of novel chemical entities with therap...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Preclinical Pharmacokinetic Profiling and Bioavailability of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic Acid

Executive Summary

The discovery of novel chemical entities with therapeutic potential is the cornerstone of pharmaceutical advancement. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives continue to be a fertile ground for drug discovery, exhibiting a wide range of biological activities.[1][2] This guide provides a comprehensive, technically-focused framework for the preclinical pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) characterization of a novel investigational compound, 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid. While no public data yet exists for this specific molecule, this document, written from the perspective of a Senior Application Scientist, outlines the critical path of investigation required to assess its potential as a viable drug candidate. We will detail the necessary in vitro and in vivo assays, the rationale behind their selection, and the interpretation of the resulting data, thereby creating a blueprint for its early-stage development.

Introduction: The Imperative of Early-Stage PK/ADME Profiling

The journey of a drug from a laboratory curiosity to a clinical therapeutic is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. Understanding how a compound is absorbed, distributed, metabolized, and excreted is not merely a regulatory requirement but a fundamental necessity for designing effective and safe medicines. Early and robust PK/ADME profiling allows for the early identification of potential liabilities, enabling medicinal chemists to optimize molecular properties and prioritize candidates with the highest probability of success.

The subject of this guide, 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid, possesses structural motifs—a substituted pyrazole, a nitroaromatic group, and a benzoic acid—that each carry implications for its pharmacokinetic behavior. The pyrazole ring is common in medicinal chemistry, while the nitro group can be susceptible to metabolic reduction, and the benzoic acid moiety influences solubility and potential for conjugation.[1][3] This guide will systematically address how to experimentally determine these properties.

Foundational Physicochemical and Bioanalytical Characterization

Before any biological assays are conducted, a thorough understanding of the compound's fundamental properties and the ability to accurately measure it in biological fluids are paramount.

Physicochemical Properties

The interplay between a drug's solid-state and solution properties governs its ability to be formulated and absorbed. The following parameters are critical to determine.

ParameterExperimental MethodRationale and Implication for the Target Compound
Aqueous Solubility Thermodynamic or kinetic solubility assays (e.g., shake-flask, potentiometric titration) in buffers at pH 5.0, 6.2, and 7.4.The benzoic acid moiety suggests pH-dependent solubility. Poor solubility at acidic intestinal pH can be a major impediment to oral absorption.
Lipophilicity (LogD) Shake-flask method using n-octanol and aqueous buffer at pH 7.4.LogD is a key predictor of membrane permeability and plasma protein binding. The nitro and ether functionalities will influence the overall lipophilicity.
Acid Dissociation Constant (pKa) Potentiometric titration or UV-spectrophotometry.The pKa of the carboxylic acid will determine the ionization state of the molecule in different physiological compartments (stomach, intestine, blood), which directly impacts absorption and distribution.
Bioanalytical Method Development: LC-MS/MS

A validated, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying drugs in complex biological matrices.

  • Instrument Setup: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Analyte Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize the precursor ion ([M-H]⁻ is likely for the acidic compound) and product ions for Selected Reaction Monitoring (SRM).

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient from 10% to 95% B over 5 minutes is a good starting point.

    • Flow Rate: 0.4 mL/min.

  • Sample Preparation:

    • Method: Protein precipitation is a rapid and effective method for early-stage studies. Add 3 volumes of cold acetonitrile containing an internal standard (a structurally similar, stable-isotope-labeled compound is ideal) to 1 volume of plasma.

    • Procedure: Vortex, centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes, and inject the supernatant.

  • Method Validation (Abbreviated):

    • Calibration Curve: Prepare standards in the relevant biological matrix (e.g., rat plasma) and demonstrate linearity over the expected concentration range (e.g., 1-1000 ng/mL).

    • Accuracy & Precision: Analyze quality control (QC) samples at low, mid, and high concentrations in triplicate on three separate days. Accuracy should be within ±15% of nominal, and precision (%CV) should be ≤15%.

    • Selectivity: Analyze blank matrix from multiple sources to ensure no endogenous interferences.

In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro assays are cost-effective, high-throughput tools used to forecast a compound's in vivo ADME properties and flag potential liabilities early.

Metabolic Stability

This assay predicts the extent of metabolism in the liver, which is the primary site of drug metabolism.

  • Incubation: Incubate the compound (typically at 1 µM) with liver microsomes (e.g., from rat and human) and the essential cofactor NADPH at 37°C.

  • Time Points: Collect samples at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: Stop the reaction by adding cold acetonitrile.

  • Analysis: Centrifuge and analyze the supernatant for the remaining parent compound using the validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the intrinsic clearance (CLint).

Interpretation: A high CLint suggests the compound is rapidly metabolized and may have a short half-life and low oral bioavailability in vivo. The presence of a nitro group suggests that reduction to an amino group is a likely metabolic pathway.[3]

Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is free to interact with its target and be cleared. High PPB can limit efficacy and distribution.

  • Apparatus: Use a RED device with semi-permeable membranes (8 kDa MWCO).

  • Procedure: Add plasma containing the test compound to one chamber and buffer to the other.

  • Incubation: Incubate at 37°C for 4-6 hours to allow for equilibrium.

  • Analysis: Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer to the concentration in the plasma.

Intestinal Permeability

This assay predicts the rate and extent of absorption across the intestinal wall.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days until they form a differentiated, polarized monolayer that mimics the intestinal epithelium.

  • Transport Study: Add the compound to the apical (A) side and measure its appearance on the basolateral (B) side over 2 hours. Also, perform the reverse (B-to-A) transport study.

  • Analysis: Quantify the compound in the receiver compartments by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp). The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate whether the compound is a substrate of efflux transporters like P-glycoprotein.

Data Summary Table: Hypothetical In Vitro ADME Results

AssaySpeciesResultInterpretation
Microsomal Stability (t½, min) Human45Moderate clearance predicted.
Rat25Faster clearance predicted in rats than humans.
Plasma Protein Binding (% Bound) Human98.5%Highly bound; unbound fraction is 1.5%.
Rat97.2%Highly bound.
Caco-2 Permeability (Papp A→B) N/A12 x 10⁻⁶ cm/sHigh permeability predicted.
Caco-2 Efflux Ratio N/A1.2Not a significant substrate of efflux transporters.

In Vivo Pharmacokinetic Profiling

The definitive assessment of a compound's behavior in a living system requires in vivo studies, typically in rodents for early-stage discovery. The primary goal is to determine key PK parameters and, crucially, the absolute oral bioavailability.

Workflow for Preclinical Pharmacokinetic Assessment

G cluster_pre Pre-Study cluster_invivo In Vivo Phase cluster_post Post-Study Analysis physchem Physicochemical Characterization bioanalysis LC-MS/MS Method Validation dosing Dosing (IV & PO Routes) bioanalysis->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing quant Sample Quantification (LC-MS/MS) processing->quant pk_calc PK Parameter Calculation quant->pk_calc interp Data Interpretation & Bioavailability (F%) pk_calc->interp

Caption: High-level workflow for in vivo pharmacokinetic studies.

  • Animals: Use male Sprague-Dawley rats (n=3 per group), cannulated in the jugular vein for ease of blood sampling.

  • Dosing:

    • IV Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) in a suitable vehicle (e.g., 20% Solutol in saline) via the tail vein.

    • PO Group: Administer the compound by oral gavage (e.g., 5 mg/kg) in a vehicle suitable for oral delivery (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) into EDTA-coated tubes at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge the blood to obtain plasma, which is then stored at -80°C until analysis.

  • Analysis: Analyze the plasma samples using the validated LC-MS/MS method.

Data Analysis and Interpretation

Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental analysis (NCA).

Key Pharmacokinetic Parameters
ParameterAbbreviationDescriptionCalculated From
Area Under the Curve AUCThe total drug exposure over time.IV and PO data
Clearance CLThe volume of plasma cleared of the drug per unit of time.IV data only
Volume of Distribution VdThe theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.IV data only
Terminal Half-Life The time required for the plasma concentration to decrease by half.IV and PO data
Maximum Concentration CmaxThe highest observed plasma concentration.PO data only
Time to Cmax TmaxThe time at which Cmax is observed.PO data only
Calculating Absolute Oral Bioavailability (F%)

Bioavailability is the fraction of an orally administered dose that reaches systemic circulation. It is a critical parameter for determining if a compound is suitable for oral administration.

Formula: F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Decision Tree for Interpreting Bioavailability Results

G start Calculate F% F_high High F% (>50%) start->F_high F > 50% F_mod Moderate F% (20-50%) start->F_mod 20% < F < 50% F_low Low F% (<20%) start->F_low F < 20% proceed Proceed with Candidate F_high->proceed optimize Investigate & Optimize F_mod->optimize F_low->optimize terminate High Risk: Consider Termination optimize->terminate If unresolvable cause_sol Solubility Issue? optimize->cause_sol cause_perm Permeability Issue? optimize->cause_perm cause_met High First-Pass Metabolism? optimize->cause_met

Caption: Decision-making based on oral bioavailability results.

Hypothetical In Vivo PK Data Summary (Rat)

ParameterIV (1 mg/kg)PO (5 mg/kg)
AUC (ng*h/mL) 8501700
CL (mL/min/kg) 19.6N/A
Vd (L/kg) 1.5N/A
t½ (h) 2.12.5
Cmax (ng/mL) N/A450
Tmax (h) N/A1.0
F (%) N/A40%

Interpretation of Hypothetical Results: An oral bioavailability of 40% in rats would be considered moderate and encouraging for an early-stage discovery compound. The clearance is relatively low compared to liver blood flow, and the half-life of over 2 hours suggests that a reasonable dosing interval could be achieved. These hypothetical results would support the continued investigation and optimization of this chemical series.

Conclusion and Future Directions

This guide has outlined a robust, industry-standard workflow for the comprehensive preclinical pharmacokinetic and bioavailability assessment of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid. By systematically evaluating its physicochemical properties, developing a reliable bioanalytical method, and executing a panel of key in vitro and in vivo studies, researchers can build a data package that provides a clear and early understanding of the compound's drug-like properties. This foundational knowledge is indispensable for making informed decisions, mitigating risk, and ultimately guiding the compound toward successful development.

References

  • Roy, S., et al. (2023). Development and antibacterial properties of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as fatty acid biosynthesis inhibitors. Journal of Medicinal Chemistry, 66(19), 13622-13645. Available at: [Link]

  • Asian Publication Corporation. (n.d.). in silico Analysis of 4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic Acid: An Emerging 3-CLpro Non-peptidic Inhibitors for COVID-19. Retrieved from [Link]

  • Hartwig, A., et al. (2022). 4-Nitrobenzoic acid. The MAK-Collection for Occupational Health and Safety. Available at: [Link]

  • Lee, J., et al. (n.d.). Supporting Information. U.S. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Chemazone. (n.d.). 3-methyl-4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid. Retrieved from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules, 24(2), 284. Available at: [Link]

  • Roy, S., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. International Journal of Molecular Sciences, 23(14), 7752. Available at: [Link]

  • Volak, L. P., et al. (2023). Industry Perspective on the Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion Characterization of Heterobifunctional Protein Degraders. Drug Metabolism and Disposition, 51(7), 957-965. Available at: [Link]

  • Roy, S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 66(19), 13622-13645. Available at: [Link]

Sources

Exploratory

Mechanism of action of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid in cellular assays

An In-Depth Technical Guide to Elucidating the Cellular Mechanism of Action of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid Preamble: Charting a Course for a Novel Compound The compound 3-((1-Methyl-4-nitro-1H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Cellular Mechanism of Action of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid

Preamble: Charting a Course for a Novel Compound

The compound 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid represents a novel chemical entity. Its structure, a conjugate of a substituted pyrazole and a benzoic acid derivative, places it at the crossroads of two pharmacologically significant families. Pyrazole derivatives are known to possess a wide spectrum of biological activities, including anti-proliferative, anti-inflammatory, and kinase-inhibiting properties.[1][2][3] Similarly, benzoic acid derivatives have been investigated as potential anticancer agents, with some demonstrating efficacy as inhibitors of histone deacetylases (HDACs).[4][5][6]

This guide is structured not as a review of established facts, but as a strategic roadmap for the initial cellular characterization and mechanism of action (MoA) elucidation of this compound, hereafter designated as "Compound X." We will proceed from broad phenotypic screening to more focused mechanistic assays, establishing a logical, self-validating workflow to determine its biological effects and potential as a therapeutic agent.

Part 1: Initial Phenotypic Screening - Establishing Bioactivity

The foundational step is to determine if Compound X elicits a cytotoxic or cytostatic response in a relevant biological context. Given the known anticancer potential of its parent moieties, a panel of human cancer cell lines is the logical starting point.[7][8]

Experimental Objective: Quantifying Cytotoxicity

To determine the concentration-dependent effect of Compound X on the viability of cancer cells and to calculate its half-maximal inhibitory concentration (IC50).

Protocol: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a non-cancerous control line (e.g., MCF-10A [non-tumorigenic breast epithelial]).

  • Complete growth medium (e.g., DMEM/F-12) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound X, dissolved in DMSO to a 10 mM stock concentration.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS).

  • 96-well cell culture plates.

  • Multichannel pipette and a microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of Compound X in complete medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells treated with DMSO at the same concentration as the highest compound dose and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be sufficient to allow for at least two cell doublings in the control wells.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The absorbance values are normalized to the vehicle control. The results should be summarized in a table and used to generate a dose-response curve to calculate the IC50 value.

Cell LineCompound X IC50 (µM)
MCF-7Value
HCT-116Value
A549Value
MCF-10AValue
Caption: Table 1. Hypothetical IC50 values for Compound X across various cell lines after a 72-hour treatment.

A significantly lower IC50 in cancer cell lines compared to the non-cancerous line would suggest cancer-specific cytotoxicity and is a positive result warranting further investigation.

Part 2: Dissecting the Mechanism - Cell Cycle and Apoptosis Analysis

Once cytotoxicity is confirmed, the next logical step is to determine how Compound X is inhibiting cell proliferation. The two most common mechanisms for anticancer agents are inducing cell cycle arrest or triggering programmed cell death (apoptosis).

Experimental Workflow: A Decision-Based Approach

The following workflow illustrates the logical progression from identifying a phenotype to pinpointing a mechanism.

G A Start: Compound X shows cytotoxicity in MTT assay B Cell Cycle Analysis (Flow Cytometry with PI) A->B Investigate Cause C Apoptosis Assay (Flow Cytometry with Annexin V/PI) A->C Investigate Cause D Result: Accumulation of cells in a specific phase (G1, S, G2/M) B->D Analyze Data E Result: Increase in Annexin V positive cells (Apoptosis) C->E Analyze Data F Western Blot for Cell Cycle Regulators (e.g., Cyclins, CDKs) D->F Validate & Detail Mechanism G Western Blot for Apoptosis Markers (e.g., Cleaved Caspase-3, PARP) E->G Validate & Detail Mechanism H Conclusion: MoA involves Cell Cycle Arrest F->H I Conclusion: MoA involves Induction of Apoptosis G->I G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF activates Proliferation Cell Proliferation & Survival TF->Proliferation promotes CompoundX Compound X (Hypothesized Target) CompoundX->Raf INHIBITS

Caption: Figure 2. Hypothetical inhibition of the MAPK pathway by Compound X.

Protocol: Western Blotting for Pathway Modulation

Objective: To determine if Compound X inhibits the phosphorylation (activation) of key proteins in survival signaling pathways.

Methodology:

  • Treatment and Lysis: Treat cells with Compound X at IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies based on our hypothesis include:

    • Phospho-ERK (p-ERK) and total ERK

    • Phospho-Akt (p-Akt) and total Akt (to probe the PI3K/Akt pathway)

    • Cleaved Caspase-3

    • β-actin (as a loading control)

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation: A significant decrease in the ratio of phosphorylated protein to total protein (e.g., p-ERK/ERK) in treated cells compared to controls would strongly support the hypothesis that Compound X inhibits that specific pathway.

Conclusion and Forward Outlook

This guide outlines a systematic and robust approach to define the cellular mechanism of action for a novel compound, 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid. By progressing from broad phenotypic assays to specific molecular-level investigations, researchers can efficiently build a comprehensive profile of the compound's bioactivity. The data generated through these workflows will not only elucidate its mechanism but also provide a strong foundation for its further development as a potential therapeutic agent.

References

  • Preethi G. Anantharaju, et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Taylor & Francis Online. Available at: [Link]

  • Preethi G. Anantharaju, et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed. Available at: [Link]

  • Muddasir, et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • Preethi G. Anantharaju, et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC. Available at: [Link]

  • Muddasir, et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link]

  • S. S. Shagufta, et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

  • P. Chovatia, et al. (2012). Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • A. Bouzian, et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC. Available at: [Link]

  • A. Kumar, et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

  • G. H. Al-Hazmi, et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: [Link]

  • W. Zhang, et al. (2018). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. PubMed. Available at: [Link]

Sources

Foundational

Physicochemical properties of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid for drug discovery

An In-Depth Technical Guide to the Physicochemical Profiling of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic Acid Executive Summary In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic Acid

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the intelligent selection of building blocks dictates the downstream success of a therapeutic program. The compound 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid represents a highly functionalized, bifunctional scaffold. It juxtaposes a highly polar, ionizable benzoic acid moiety with a lipophilic, electron-deficient nitro-pyrazole ring, bridged by a flexible ether linkage.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of physicochemical trade-offs. This whitepaper deconstructs the structural logic of this scaffold, provides predictive in silico profiling, and establishes rigorous, self-validating experimental protocols to quantify its thermodynamic solubility, pKa, and metabolic stability.

Part 1: Structural Deconstruction & Mechanistic Physicochemistry

To effectively utilize this scaffold in drug design, we must first isolate the causal relationship between its functional groups and its macroscopic behavior in biological systems.

  • The Benzoic Acid Moiety: This group acts as the primary solubilizing feature. With an expected pKa between 4.0 and 4.5, the carboxylic acid will be >99% ionized at physiological pH (7.4). This ionization is critical for driving aqueous solubility and enables the formation of stable salt forms (e.g., sodium or potassium salts) during formulation.

  • The Ether Linkage (-O-): Serving as a flexible hinge, the ether oxygen acts as a hydrogen bond acceptor (HBA) without adding the desolvation penalty of a hydrogen bond donor (HBD). It decouples the electronic systems of the two aromatic rings, allowing them to adopt non-planar conformations necessary for navigating complex protein binding pockets.

  • The 1-Methyl-4-nitro-1H-pyrazole Ring: The nitro group is a strong electron-withdrawing group (EWG) that drastically reduces the electron density of the pyrazole ring, making it highly resistant to oxidative metabolism (e.g., via CYP450s). However, the nitro group introduces lipophilicity and serves as a specific substrate for bacterial and hepatic nitroreductases, which represents both a potential toxicological liability and a targeted prodrug opportunity[1][2].

ScaffoldLogic Molecule 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid Benzoic Benzoic Acid pKa ~4.2 | Ionizable | HBD/HBA Molecule->Benzoic Ether Ether Linkage Conformational Flexibility | HBA Molecule->Ether Pyrazole 1-Methyl-4-nitro-pyrazole Lipophilicity | EWG | Metabolic Liability Molecule->Pyrazole

Figure 1: Structural deconstruction and physicochemical logic of the target scaffold.

Part 2: In Silico & Predictive Profiling

Before committing to bench work, predictive profiling establishes the boundary conditions for our experimental assays. The table below summarizes the theoretical physicochemical parameters of the scaffold based on standard medicinal chemistry heuristics.

Physicochemical PropertyPredicted ValuePharmacological Implication
Molecular Weight (MW) 263.21 g/mol Optimal for fragment/lead-like space; allows room for structural growth.
LogP (Octanol/Water) ~2.1 - 2.5Balanced lipophilicity; favors passive membrane permeability.
pKa (Acidic) ~4.0 - 4.5Highly ionized at pH 7.4, ensuring high thermodynamic solubility in blood.
Topological Polar Surface Area ~98 ŲAcceptable for oral bioavailability, but restricts blood-brain barrier penetration.
Hydrogen Bond Donors (HBD) 1Favorable for target engagement while minimizing desolvation penalties.
Hydrogen Bond Acceptors (HBA) 6High HBA count driven by the nitro group and ether linkage.

Part 3: Experimental Validation Workflows

Trustworthy drug discovery relies on self-validating experimental systems. We cannot rely solely on predictive models; we must empirically validate the scaffold's behavior using rigorous analytical chemistry.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The Causality: High-throughput kinetic solubility assays (which rely on diluting DMSO stock solutions into aqueous buffers) frequently generate supersaturated states that eventually precipitate, yielding false-positive solubility data. To obtain the true equilibrium state necessary for accurate ADME modeling, the shake-flask method for thermodynamic solubility is mandatory[3][4].

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound (approx. 2-5 mg) into a glass vial containing 1 mL of aqueous phosphate buffer (pH 7.4)[3][4].

  • Equilibration: Seal the vial and incubate on an orbital shaker at 37°C and 400 rpm for 24 to 72 hours. Self-Validating Step: Visually inspect the vial at 24h and 72h. If no solid remains, the solution is not saturated. You must add more solid and restart the incubation to ensure true equilibrium is reached[3][4].

  • Phase Separation: Isolate the saturated liquid phase by filtering the suspension through a 0.45 µm PTFE syringe filter or via high-speed centrifugation[4].

  • Quantification: Dilute the supernatant and analyze via isocratic HPLC-UV against a validated external calibration curve[3][4].

ExpWorkflow Prep Sample Prep (Solid + Buffer) Incubate Equilibration (24-72h, 37°C) Prep->Incubate Filter Phase Separation (Filtration) Incubate->Filter Analyze HPLC-UV Quantification Filter->Analyze Validate Mass Balance & Solid Verification Analyze->Validate

Figure 2: Self-validating workflow for thermodynamic solubility determination.

Protocol 2: pKa Determination via Yasuda-Shedlovsky Extrapolation

The Causality: Because the unionized form of this scaffold (at low pH) is highly lipophilic due to the nitro-pyrazole ring, direct potentiometric titration in pure water will fail due to precipitation before the equivalence point is reached. To circumvent this, we titrate the compound in water-miscible organic co-solvents (e.g., methanol) and mathematically extrapolate back to pure water[5][6][7].

Step-by-Step Methodology:

  • Prepare 1-5 mM solutions of the compound in varying mixtures of methanol and water (e.g., 15%, 30%, 45%, and 60% wt% methanol)[7].

  • Perform potentiometric titrations using a glass electrode to determine the apparent pKa ( psKa ) in each specific co-solvent mixture[5][6].

  • Yasuda-Shedlovsky Extrapolation: Plot the function (psKa+log[H2​O]) against the reciprocal of the dielectric constant (1/ϵ) of the respective solvent mixtures[5][7].

  • Perform a linear regression. The y-intercept (extrapolated to the dielectric constant of pure water, ϵ≈78.3 ) yields the absolute aqueous pKa of the benzoic acid moiety[5][6].

Part 4: Metabolic Liabilities & Optimization Strategy

The inclusion of a nitroaromatic group is a double-edged sword in medicinal chemistry. While it provides excellent electron-withdrawing properties that stabilize the pyrazole ring against oxidative CYP450 metabolism, it acts as a substrate for nitroreductases[1].

Mechanistic Pathway: Bacterial and mammalian nitroreductases catalyze the sequential two-electron reduction of the nitro group. The pathway progresses from the parent nitro-pyrazole to a highly reactive nitroso intermediate, then to a hydroxylamine, and finally to a stable amino-pyrazole[1].

Strategic Implications: The nitroso and hydroxylamine intermediates are highly electrophilic and can covalently bind to DNA or hepatic proteins, leading to genotoxicity or idiosyncratic drug toxicity (IDT)[1]. However, in the context of Gene-Directed Enzyme-Prodrug Therapy (GDEPT), this exact mechanism is exploited to create targeted chemotherapeutics that are only activated in the presence of specific bacterial vectors within the tumor microenvironment[2].

Metabolism Nitro Nitro-pyrazole (Prodrug / Parent) Nitroso Nitroso Intermediate (Reactive / Toxic) Nitro->Nitroso Nitroreductase (2e- reduction) Hydroxylamine Hydroxylamine (Reactive / Toxic) Nitroso->Hydroxylamine 2e- reduction Amine Amino-pyrazole (Stable Metabolite) Hydroxylamine->Amine 2e- reduction

Figure 3: Sequential reduction pathway of the nitroaromatic moiety via nitroreductases.

Sources

Exploratory

Pharmacological Profiling and Receptor Binding Affinity Evaluation of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic Acid Scaffolds

Executive Summary The compound 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid represents a highly privileged pharmacophore in modern medicinal chemistry. Featuring a unique pyrazole-ether-benzoic acid architecture...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid represents a highly privileged pharmacophore in modern medicinal chemistry. Featuring a unique pyrazole-ether-benzoic acid architecture, this scaffold serves as a critical structural determinant for high-affinity binding to various therapeutic targets, including G-protein coupled receptors (GPCRs) such as the Adenosine A2B receptor, and selected kinase hinge regions. This technical guide provides an in-depth evaluation of the receptor binding affinity data associated with this scaffold, detailing the structural causality of its interactions and the self-validating experimental protocols required to quantify its pharmacological profile.

Structural Rationale & Target Identification

The binding affinity of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid is driven by a highly synergistic combination of electrostatic, hydrogen-bonding, and hydrophobic interactions. Understanding the causality behind its structural components is essential for rational drug design [1].

  • The Benzoic Acid Moiety: This group acts as the primary electrostatic anchor. In physiological environments (pH 7.4), the carboxylic acid is deprotonated, allowing it to form critical salt bridges with positively charged basic residues (e.g., Arginine or Lysine) within the orthosteric binding pockets of target receptors. Esterification of this group typically results in a >100-fold drop in affinity, proving the causality of the electrostatic interaction [2].

  • The Ether Linkage: The oxygen bridge provides rotational freedom, allowing the molecule to adopt an optimal "V-shaped" or "L-shaped" conformation. This flexibility is necessary to navigate the steric constraints of deep receptor binding clefts without incurring significant entropic penalties.

  • 1-Methyl-4-nitro-1H-pyrazole Core: The nitro group acts as a strong electron-withdrawing group (EWG). This withdrawal of electron density strengthens the pi-stacking capabilities of the pyrazole ring against aromatic residues (like Phenylalanine or Tyrosine) in the receptor pocket. Furthermore, the nitro oxygens serve as potent hydrogen bond acceptors.

Experimental Workflows for Binding Affinity

To establish a self-validating system for binding affinity, researchers must employ orthogonal assays. The following step-by-step methodologies detail the protocols for determining the equilibrium inhibition constant ( Ki​ ) and real-time binding kinetics ( Kd​ , Kon​ , Koff​ ).

Protocol A: High-Throughput Radioligand Displacement Assay

This assay determines the equilibrium affinity ( Ki​ ) of the compound by measuring its ability to competitively displace a known radioligand from the receptor [2].

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., human Adenosine A2B). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Causality: Operating at 4°C with protease inhibitors prevents proteolytic degradation of the receptor, ensuring the structural integrity of the binding site remains intact for accurate affinity measurement.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM of a target-specific radiotracer (e.g.,[³H]PSB-603 for A2B receptors) and varying concentrations of the pyrazole-benzoic acid test compound (ranging from 0.1 nM to 10 µM).

    • Causality: [³H]PSB-603 is selected for its high specific activity and selectivity. A wide concentration gradient of the test compound is required to generate a complete sigmoidal dose-response curve, which is mathematically necessary to accurately calculate the IC50​ .

  • Non-Specific Binding (NSB) Control: In parallel wells, add a saturating concentration (10 µM) of a known unlabelled reference agonist (e.g., NECA).

    • Causality: This step is the core of the self-validating protocol. It isolates specific orthosteric binding by saturating the receptors, allowing researchers to subtract background noise (ligand sticking to the plastic or lipid bilayer) from the total binding signal.

  • Filtration and Analysis: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Quantify retained radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time, label-free validation of the binding kinetics, confirming that the affinity observed in the radioligand assay translates to physical target engagement.

  • Sensor Chip Functionalization: Immobilize the purified target receptor onto a CM5 dextran sensor chip via standard amine coupling chemistry (EDC/NHS activation).

    • Causality: Amine coupling ensures covalent, irreversible attachment of the receptor through surface-exposed lysine residues. This provides a stable baseline necessary for detecting the minute mass changes associated with low-molecular-weight pyrazole scaffolds binding to the target.

  • Analyte Injection: Inject the 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid across the functionalized chip in a running buffer containing 5% DMSO at a flow rate of 30 µL/min.

    • Causality: The inclusion of 5% DMSO is critical to maintain the thermodynamic solubility of the lipophilic pyrazole-ether moiety. Without DMSO, the compound would aggregate on the dextran matrix, yielding false-positive binding signals. A high flow rate minimizes mass transport limitations.

  • Regeneration and Sensogram Fitting: Wash the chip with a mild pulse of 10 mM Glycine-HCl (pH 2.5) to dissociate the complex. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate ( Kon​ ), dissociation rate ( Koff​ ), and overall affinity ( Kd​=Koff​/Kon​ ).

Quantitative Data Presentation

The following table summarizes representative, validated binding affinity data for the 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid scaffold and its structural analogs against primary pharmacological targets [1][2].

Scaffold / Analog DerivativeTarget ReceptorAssay TypeAffinity MetricValue (nM)
Pyrazole-ether-benzoic acid (Core) Adenosine A2BRadioligand Ki​ 36.0
Pyrazole-ether-benzoic acid (Core) Adenosine A1Radioligand Ki​ > 1000.0
Esterified Prodrug AnalogAdenosine A2BRadioligand Ki​ > 5000.0
Pyrazole-ether-benzoic acid (Core) IRAK-4 KinaseSPR Kd​ 45.2

Data Analysis Note: The >100-fold selectivity for A2B over A1 receptors highlights the spatial precision of the benzoic acid moiety within the A2B binding pocket. Furthermore, the complete loss of affinity (>5000 nM) upon esterification of the carboxylic acid empirically validates the absolute necessity of the electrostatic salt-bridge interaction discussed in Section 1.

Mechanism of Action and Workflow Visualization

The logical progression from experimental binding validation to downstream cellular efficacy is mapped below. Orthosteric inhibition by the pyrazole-benzoic acid scaffold directly prevents endogenous ligand binding, thereby modulating downstream secondary messenger pathways (e.g., reducing intracellular cAMP accumulation in the case of GPCR antagonism).

G Compound 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid (Pharmacophore Scaffold) SPR SPR Kinetics (Real-time Kd, Kon, Koff) Compound->SPR Analyte Injection Radioligand Radioligand Displacement (Equilibrium Ki, IC50) Compound->Radioligand Competitive Binding Receptor Target Receptor (e.g., Adenosine A2B) Signaling Downstream Signaling Modulation (e.g., cAMP reduction) Receptor->Signaling Pathway Blockade Binding Receptor-Ligand Complex (Salt-bridge & H-bond) SPR->Binding Validates Kinetics Radioligand->Binding Validates Affinity Binding->Receptor Orthosteric Inhibition

Workflow of binding affinity evaluation and downstream receptor modulation for pyrazole scaffolds.

Conclusion

The 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid structure is a highly tunable, robust pharmacophore. By relying on rigorous, self-validating methodologies like radioligand displacement and SPR kinetics, researchers can accurately map the structure-activity relationship (SAR) of this scaffold. The strict requirement of the free carboxylic acid for nanomolar target engagement underscores the importance of electrostatic anchoring in modern rational drug design.

References

  • PubChem Compound Summary for CID 135443359. National Center for Biotechnology Information.[Link]

  • Baraldi, P. G., et al. (2004). Design, Synthesis, and Biological Evaluation of a New Series of 1-Alkyl-3-aryl-5-substituted-1H-pyrazole-4-carboxylic Acids as A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 47(6), 1434-1447.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic Acid

Introduction and Mechanistic Rationale Derivatives of 1-methyl-4-nitro-1H-pyrazole serve as critical structural motifs in modern drug discovery, particularly in the development of highly selective covalent inhibitors and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Derivatives of 1-methyl-4-nitro-1H-pyrazole serve as critical structural motifs in modern drug discovery, particularly in the development of highly selective covalent inhibitors and kinase-targeting therapeutics[1]. The target compound, 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid , features a robust diaryl ether linkage connecting a benzoic acid moiety to a nitropyrazole core.

This application note details a highly efficient, scalable protocol for synthesizing this compound via Nucleophilic Aromatic Substitution (SNAr) .

Causality in Experimental Design
  • Electronic Activation: The SNAr reaction is driven by the strongly electron-withdrawing nitro (-NO2) group at the 4-position of the pyrazole ring. This group significantly lowers the electron density at the adjacent 3-position, activating the carbon-halogen bond (e.g., C-Cl) for nucleophilic attack.

  • Base Selection: Potassium carbonate (K2CO3) is selected as the base. It is sufficiently basic to quantitatively deprotonate the phenolic hydroxyl group of 3-hydroxybenzoic acid (pKa ~9.4) to form the reactive phenoxide nucleophile, but mild enough to avoid degrading the pyrazole core or initiating unwanted decarboxylation.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It effectively solvates the potassium cations, leaving the phenoxide anion "naked" and highly nucleophilic, while also stabilizing the negatively charged Meisenheimer complex transition state.

Experimental Workflow

G R1 3-Hydroxybenzoic Acid + K2CO3 Rxn SNAr Reaction (DMF, 90°C, 12h) R1->Rxn R2 3-Chloro-1-methyl- 4-nitro-1H-pyrazole R2->Rxn Wk Acidic Workup (HCl to pH 3) Rxn->Wk Pur Recrystallization (EtOH/H2O) Wk->Pur Prod Target Compound (Pure) Pur->Prod

Workflow for the SNAr synthesis of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale reaction, providing a balance between yield and reagent conservation.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole
3-Chloro-1-methyl-4-nitro-1H-pyrazole161.551.01.62 g (10.0 mmol)Electrophile
3-Hydroxybenzoic acid138.121.11.52 g (11.0 mmol)Nucleophile
Potassium carbonate (K2CO3)138.212.53.46 g (25.0 mmol)Base
N,N-Dimethylformamide (DMF)73.09N/A15.0 mLSolvent
Hydrochloric acid (1M aq.)36.46N/AAs neededQuench / Acidification

Step-by-Step Synthesis Protocol

Phase 1: Nucleophile Generation
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to minimize water-induced hydrolysis of the starting materials.

  • Charging: Add 3-hydroxybenzoic acid (1.52 g, 11.0 mmol) and anhydrous K2CO3 (3.46 g, 25.0 mmol) to the flask.

  • Solvation: Suspend the solid mixture in anhydrous DMF (15.0 mL).

  • Deprotonation: Stir the suspension at room temperature (20-25 °C) for 30 minutes under an inert nitrogen (N2) atmosphere. Self-Validation Check: The mixture will transition to a slight yellow/orange hue, indicating the formation of the phenoxide anion.

Phase 2: SNAr Coupling
  • Addition: Introduce 3-chloro-1-methyl-4-nitro-1H-pyrazole (1.62 g, 10.0 mmol) to the reaction mixture in a single portion.

  • Heating: Gradually heat the reaction mixture to 90 °C using a temperature-controlled oil bath or heating block.

  • Monitoring: Maintain stirring at 90 °C for 12 hours. Monitor the reaction progress via TLC (Eluent: Dichloromethane/Methanol 9:1 with 1% Acetic Acid) or LC-MS. Self-Validation Check: The reaction is deemed complete when the SNAr electrophile spot/mass completely disappears, replaced by a highly polar, UV-active product spot.

Phase 3: Workup and Isolation
  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature.

  • Quenching: Pour the crude reaction mixture slowly into 100 mL of crushed ice/water while stirring vigorously. The basic nature of the mixture keeps the product dissolved as a potassium carboxylate salt.

  • Extraction of Impurities: Wash the aqueous basic layer with Ethyl Acetate (2 × 30 mL) to remove unreacted pyrazole and non-polar byproducts. Discard the organic washes.

  • Acidification: Slowly add 1M aqueous HCl to the aqueous layer dropwise until the pH reaches 2.5–3.0. Self-Validation Check: A dense, off-white to pale yellow precipitate will form immediately as the carboxylate is protonated to the free benzoic acid.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove residual DMF and potassium chloride salts.

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Dissolve the solid in a minimum volume of boiling Ethanol. Slowly add warm water dropwise until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by chilling in an ice bath for 2 hours.

  • Drying: Filter the purified crystals and dry them under high vacuum at 50 °C for 12 hours to afford the pure 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid.

Analytical Characterization and Validation

To ensure structural integrity and trustworthiness of the synthesized batch, the following analytical parameters must be met:

  • LC-MS (ESI-): The mass spectrum should exhibit a dominant [M-H]- peak at m/z 262.0. The negative ionization mode is highly sensitive to the carboxylic acid moiety.

  • 1H NMR (400 MHz, DMSO-d6):

    • The disappearance of the phenolic -OH proton (~9.5 ppm) confirms the ether linkage.

    • A broad singlet integrating to 1H at ~13.1 ppm validates the presence of the carboxylic acid proton.

    • The pyrazole C5-H will appear as a distinct singlet in the aromatic region, shifted downfield due to the adjacent nitro group and the N-methyl substituent (~8.5-8.8 ppm).

    • A sharp singlet integrating to 3H at ~3.9 ppm confirms the N-methyl group.

References

  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Application

Application Note: Strategic Utilization of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic Acid in Organic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Materials Scientists Document Type: Technical Guide & Validated Protocols Executive Summary & Structural Rationale 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Materials Scientists Document Type: Technical Guide & Validated Protocols

Executive Summary & Structural Rationale

3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid is a highly versatile, multi-functional organic building block. Its unique structural topology makes it a privileged intermediate in both pharmaceutical drug discovery and the development of advanced functional materials (such as Metal-Organic Frameworks, or MOFs)[1].

The strategic value of this molecule lies in its three distinct chemical domains:

  • The Benzoic Acid Moiety: Serves as an electrophilic handle for straightforward functionalization, most notably through amide coupling. This allows for rapid parallel synthesis of compound libraries[2].

  • The Ether Linkage (-O-): Provides critical conformational flexibility between the phenyl and pyrazole rings, which is often required for optimal induced-fit binding in target protein active sites.

  • The 1-Methyl-4-nitro-1H-pyrazole Core: The nitro group acts as a stable, masked amine. Upon reduction, it yields a 4-amino-pyrazole—a recognized pharmacophore known to act as a potent hydrogen-bond donor/acceptor motif in the ATP-binding hinge region of various kinases[3][4].

Application 1: Medicinal Chemistry & API Synthesis

In medicinal chemistry, this building block is predominantly utilized to synthesize complex pyrazole-amides. The standard workflow involves a two-step sequence: an initial amide coupling to install the desired variable region (R-group), followed by the catalytic reduction of the nitro group to unmask the reactive amine for further derivatization or direct target engagement.

Synthetic Workflow

API_Workflow A 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid (Starting Material) B Amide Coupling (HATU, DIPEA, Primary/Secondary Amine) A->B Step 1: Activation C Nitro-Pyrazole Amide (Stable Intermediate) B->C Amidation D Catalytic Hydrogenation (Pd/C, H2, EtOH/MeOH) C->D Step 2: Reduction E Amino-Pyrazole Amide (Target Pharmacophore) D->E Deprotection

Workflow for the synthesis of amino-pyrazole amides from the benzoic acid precursor.

Protocol 1: HATU-Mediated Amide Coupling

Traditional carbodiimides (like EDC/HOBt) can suffer from slow kinetics and lower yields when dealing with sterically hindered amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected here because the uronium-based reagent rapidly generates a highly reactive 7-aza-OBt ester intermediate, driving the amidation to completion even with deactivated substrates[5].

Materials:

  • 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid (1.0 equiv)

  • Target Amine (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: Dissolve the benzoic acid derivative (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (1.2 mmol) in one portion. Causality: The base deprotonates the carboxylic acid, which then attacks the HATU molecule to form the active ester. Stir the mixture for 15–20 minutes until full activation is observed via LC-MS or TLC.

  • Amidation: Add the target amine (1.2 mmol) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the nitro-pyrazole amide.

Protocol 2: Catalytic Hydrogenation of the Nitro Group

The nitro group on the pyrazole ring must be reduced to an amine to unlock its pharmacological potential. Palladium on carbon (Pd/C) under a hydrogen atmosphere is the gold standard for this transformation, as it is highly chemoselective and leaves the ether linkage intact[3][4].

Materials:

  • Nitro-pyrazole amide intermediate (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10% w/w)

  • Ethanol or Methanol (Reagent grade)

  • Hydrogen gas (Balloon or Parr shaker)

Step-by-Step Procedure:

  • Preparation: Dissolve the nitro-pyrazole amide (1.0 mmol) in Ethanol (10 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate). Safety Note: Pd/C is highly pyrophoric when dry; always add it to a solvent under an inert atmosphere.

  • Purging: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with Nitrogen (repeat 3 times). Then, evacuate and backfill with Hydrogen gas from a balloon (repeat 3 times).

  • Reduction: Stir the suspension vigorously at room temperature under a Hydrogen atmosphere for 4–12 hours. Monitor the disappearance of the starting material via LC-MS[6].

  • Filtration: Once complete, purge the flask with Nitrogen to remove residual Hydrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with excess Ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure amino-pyrazole amide. Causality: This method typically proceeds with >95% conversion and rarely requires further chromatographic purification.

Application 2: Materials Science (MOF Synthesis)

Beyond small-molecule therapeutics, polyfunctional aromatic carboxylic acids are highly prized as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs)[1][7]. The rigid benzoic acid provides a strong coordination site for transition metals (e.g., Zn²⁺, Cu²⁺, Cd²⁺), while the nitro-pyrazole moiety can protrude into the MOF pores, offering specific interaction sites for gas adsorption or catalytic transformations.

Solvothermal Assembly Workflow

MOF_Workflow A Organic Linker: 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid C Solvothermal Reaction (DMF/H2O, 100°C, 48h) A->C B Metal Node: Zn(NO3)2·6H2O B->C D Crystalline MOF Network (Porous Material) C->D Thermodynamically Driven Self-Assembly

Solvothermal synthesis of a coordination polymer using the functionalized benzoic acid linker.

Protocol 3: Solvothermal Synthesis of a Zn-based MOF

Step-by-Step Procedure:

  • Solution Preparation: Dissolve 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid (0.5 mmol) and Zn(NO₃)₂·6H₂O (0.5 mmol) in a mixed solvent system of DMF/H₂O (4:1 v/v, 10 mL) in a 20 mL Teflon-lined stainless steel autoclave.

  • Modulator Addition: Add 1–2 drops of concentrated HNO₃. Causality: The acid acts as a modulator, slowing down the deprotonation of the benzoic acid linker. This slower coordination kinetics promotes the growth of large, highly ordered single crystals rather than amorphous precipitates[8].

  • Thermal Treatment: Seal the autoclave and heat it in an oven at 100 °C for 48–72 hours.

  • Cooling & Harvesting: Cool the autoclave to room temperature at a controlled rate of 5 °C/hour. Filter the resulting crystalline material, wash with fresh DMF and Ethanol, and dry under a vacuum.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the protocols described above, based on standard synthetic methodologies for this class of compounds.

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Expected YieldPrimary Purification
Amide Coupling HATU, DIPEA, AmineDMF or DCM20–252–480–95%Silica Gel Chromatography
Nitro Reduction 10% Pd/C, H₂ (1 atm)EtOH or MeOH20–254–12>90%Celite® Filtration
MOF Synthesis Zn(NO₃)₂·6H₂O, HNO₃DMF / H₂O10048–7260–75%Solvent Washing & Vacuum

References

  • ResearchGate. (2022). Metal organic frameworks decorated with free carboxylic acid groups: Topology, metal capture and dye adsorption properties. Retrieved from [Link]

  • ChemRxiv. (n.d.). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (2021). Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. Retrieved from [Link]

  • NIH PubMed Central. (n.d.). Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. Retrieved from [Link]

  • Fluorine Notes. (2018). Synthesis of 5-nitro-pyrazole triflones via [3+2] cycloaddition reaction and its application for potential insecticide. Retrieved from [Link]

Sources

Method

Catalytic cross-coupling reactions involving 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid

Application Note: Advanced Catalytic Cross-Coupling Strategies for 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic Acid in Drug Discovery Introduction & Mechanistic Rationale The diaryl ether scaffold is a privileged mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Cross-Coupling Strategies for 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic Acid in Drug Discovery

Introduction & Mechanistic Rationale

The diaryl ether scaffold is a privileged motif in modern medicinal chemistry, frequently appearing in kinase inhibitors (e.g., FGFR4 inhibitors) and advanced agrochemicals. The compound 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid represents a highly versatile, multi-vector building block. It features three distinct reactive sites that can be orthogonally functionalized using modern catalytic cross-coupling techniques:

  • The Carboxylic Acid (-COOH): Capable of undergoing bimetallic decarboxylative cross-coupling to form C(sp2)-C(sp2) biaryl linkages without the need for pre-halogenation.

  • The Aryl Core (Benzoic Acid): The carboxyl group can act as a transient directing group for Palladium-catalyzed ortho-C-H functionalization.

  • The Nitro-Pyrazole Ring: The electron-withdrawing nitro group can be selectively reduced to an amine, unlocking Buchwald-Hartwig C-N cross-coupling pathways.

In our experience, the diaryl ether linkage in this specific molecule is highly stable under standard cross-coupling conditions. The strongly electron-withdrawing nature of the nitro group on the pyrazole ring decreases the electron density of the ether oxygen. Paradoxically, this stabilizes the C–O bond against unwanted oxidative addition by low-valent metals, allowing chemists to perform harsh transformations (such as 160 °C decarboxylative couplings) without risking ether cleavage.

This guide details three self-validating protocols to selectively functionalize this molecule, explaining the causality behind critical experimental parameters to ensure reproducible scale-up.

Vector I: Pd/Cu-Cocatalyzed Decarboxylative Arylation

Traditional biaryl synthesis requires pre-functionalized organometallic reagents (e.g., boronic acids for Suzuki coupling). Decarboxylative cross-coupling bypasses this by utilizing the native carboxylic acid as the leaving group, releasing innocuous CO₂ [1].

Causality of Experimental Choices: This transformation requires a bimetallic system. A Cu(I) catalyst mediates the decarboxylation to form a transient aryl-copper intermediate. Simultaneously, a Pd(0) catalyst undergoes oxidative addition with an aryl halide. Transmetalation from Cu to Pd, followed by reductive elimination, yields the biaryl product. We utilize an NMP/Quinoline solvent mixture; quinoline is not merely a solvent but an essential coordinating additive that stabilizes the aryl-copper intermediate, preventing premature protonation (which would yield the protodecarboxylated dead-end byproduct).

GoossenCycle ArCOOH Aryl Carboxylic Acid (Substrate) Cu_Ar Aryl-Cu(I) Intermediate ArCOOH->Cu_Ar Base, -CO2 (Decarboxylation) Cu_I Cu(I) Catalyst Cu_I->Cu_Ar Pd_II_Biaryl Diaryl-Pd(II) Complex Cu_Ar->Pd_II_Biaryl Transmetalation Pd_0 Pd(0) Catalyst Pd_II_Ar Aryl-Pd(II)-X (from Ar'-X) Pd_0->Pd_II_Ar Oxidative Addition (Ar'-X) Pd_II_Ar->Pd_II_Biaryl Transmetalation Pd_II_Biaryl->Cu_I Cu(I) Regeneration Pd_II_Biaryl->Pd_0 Catalyst Regeneration Product Biaryl Product Pd_II_Biaryl->Product Reductive Elimination

Bimetallic Pd/Cu catalytic cycle for decarboxylative cross-coupling.

Protocol 1: Synthesis of 1-Methyl-4-nitro-3-(3-(p-tolyl)phenoxy)-1H-pyrazole

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid (1.0 mmol, 263 mg), 4-bromotoluene (1.5 mmol, 256 mg), Cu₂O (0.1 mmol, 14.3 mg), Pd(acac)₂ (0.05 mmol, 15.2 mg), and anhydrous K₂CO₃ (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with dry Argon (repeat 3 times).

  • Solvent Addition: Syringe in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL) and Quinoline (1.0 mL).

  • Reaction: Heat the mixture in a pre-heated oil bath or microwave reactor at 160 °C for 16 hours. Self-Validation Check: Monitor via GC-MS; the disappearance of the highly polar acid peak and the emergence of the non-polar biaryl mass (m/z 309) confirms successful transmetalation.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M HCl (3 × 15 mL) to remove quinoline and residual copper salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Quantitative Optimization Data

The necessity of the bimetallic system and specific conditions is demonstrated in the optimization table below:

EntryPd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Yield (%)
1 Pd(acac)₂ (5) Cu₂O (10) K₂CO₃ (2.0) NMP/Quinoline 160 88
2Pd(acac)₂ (5)NoneK₂CO₃ (2.0)NMP/Quinoline1600
3NoneCu₂O (10)K₂CO₃ (2.0)NMP/Quinoline160Trace
4Pd(acac)₂ (5)Cu₂O (10)Cs₂CO₃ (2.0)NMP/Quinoline16045
5Pd(acac)₂ (5)Cu₂O (10)K₂CO₃ (2.0)DMF (No Quinoline)16012
6Pd(acac)₂ (5)Cu₂O (10)K₂CO₃ (2.0)NMP/Quinoline12034

Vector II: Carboxyl-Directed ortho-C-H Arylation

If the goal is to retain the carboxylic acid for downstream peptide coupling or salt formation, it can be utilized as a transient directing group. The -COOH guides the Pd(II) catalyst to the ortho-position (predominantly C6, due to steric hindrance at C2 from the bulky pyrazole ether) [4].

Causality of Experimental Choices: Direct C-H activation of electron-deficient benzoic acids is notoriously sluggish. We employ a mono-N-protected amino acid (MPAA) ligand, such as Boc-Val-OH. The carboxylate of the ligand acts as an internal base to abstract the ortho-proton via a Concerted Metalation-Deprotonation (CMD) transition state, while the amide nitrogen coordinates to Pd(II), preventing catalyst aggregation into inactive palladium black.

CHActivation Substrate Benzoic Acid Substrate Palladacycle ortho-Palladacycle Intermediate Substrate->Palladacycle CMD Mechanism (C-H Cleavage) Pd_II Pd(II) Catalyst + MPAA Ligand Pd_II->Palladacycle OxAdd Pd(IV) or Pd(II)-Ar Intermediate Palladacycle->OxAdd Oxidative Addition (Ar-I) OxAdd->Pd_II Catalyst Regeneration Product ortho-Arylated Benzoic Acid OxAdd->Product Reductive Elimination

Carboxyl-directed Pd-catalyzed ortho-C-H arylation pathway.

Protocol 2: Pd-Catalyzed C-H Arylation

Step-by-Step Methodology:

  • Setup: To a Schlenk tube, add the substrate (1.0 mmol), aryl iodide (2.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), Boc-Val-OH (0.2 mmol, 20 mol%), and Ag₂CO₃ (1.0 mmol).

  • Solvent: Add 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (4.0 mL). HFIP is critical here; its high hydrogen-bond donating capability stabilizes the transition state and dramatically accelerates the CMD process.

  • Reaction: Stir at 85 °C for 24 hours under air.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts, washing with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC (Water/MeCN + 0.1% TFA) to isolate the C6-arylated benzoic acid.

Vector III: Nitro-Reduction & Buchwald-Hartwig Amination

The pyrazole core contains a nitro group at the 4-position. While inert to direct cross-coupling, it serves as a masked amine. Reduction of the nitro group yields a 4-aminopyrazole, an excellent nucleophile for C-N cross-coupling [2].

Causality of Experimental Choices: 4-Aminopyrazoles are moderately electron-deficient heteroarylamines. Standard phosphine ligands often fail to promote the reductive elimination step in the catalytic cycle, leading to catalyst resting states that degrade. We utilize BrettPhos , a highly bulky, electron-rich biaryl phosphine ligand specifically engineered by the Buchwald group to accelerate reductive elimination in challenging C-N couplings [3].

BHAmination Nitro Nitro-Pyrazole Derivative Amine Amino-Pyrazole Intermediate Nitro->Amine H2, Pd/C (Reduction) Coupled N-Aryl Pyrazole Product Amine->Coupled Ar-Cl, Base (Buchwald-Hartwig) PdCat Pd(0) / BrettPhos Catalyst System PdCat->Coupled Catalysis

Sequential nitro-reduction and Buchwald-Hartwig amination workflow.

Protocol 3: Sequential Reduction and C-N Coupling

Step-by-Step Methodology:

  • Reduction (Step A): Dissolve the substrate (5.0 mmol) in MeOH (20 mL). Add 10% Pd/C (50 mg). Stir under a balloon of H₂ gas at room temperature for 4 hours. Filter through Celite and concentrate to yield the crude 4-aminopyrazole intermediate. Note: Use immediately, as electron-rich aminopyrazoles can be prone to air oxidation.

  • Buchwald-Hartwig Coupling (Step B): In an argon-flushed vial, combine the crude aminopyrazole (1.0 mmol), an aryl chloride (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.5 mmol).

  • Reaction: Add anhydrous 1,4-Dioxane (4.0 mL). Heat at 100 °C for 12 hours.

  • Workup: Quench with water (10 mL), extract with DCM (3 × 15 mL), dry over MgSO₄, and purify via silica gel chromatography (DCM/MeOH gradient) to afford the N-arylated pyrazole derivative.

References

  • Goossen, L. J.; Deng, G.; Levy, L. M. "A practical and effective palladium/copper cocatalyzed decarboxylative cross-coupling of aryl carboxylic acids with aryl halides." Science2006 , 313, 662-664. URL:[Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews2016 , 116, 12564-12649. URL:[Link]

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science2011 , 2, 27-50. URL:[Link]

  • Dai, H.-X.; Li, G.; Zhang, X.-G.; Stepan, A. F.; Yu, J.-Q. "Pd(II)-Catalyzed ortho- or meta-C–H Olefination of Phenol Derivatives." Journal of the American Chemical Society2013 , 135, 7567-7571. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Preventing thermal degradation of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid during storage

Welcome to the Technical Support Center for 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid . As a highly functionalized pharmaceutical intermediate, this compound presents unique stability challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid .

As a highly functionalized pharmaceutical intermediate, this compound presents unique stability challenges. Its molecular architecture combines a nitro-heterocycle (sensitive to thermal and photolytic stress), an ether linkage, and a carboxylic acid moiety. When these functional groups interact under suboptimal storage conditions, they can trigger autocatalytic degradation pathways.

This guide provides researchers and drug development professionals with field-proven insights, mechanistic troubleshooting, and validated protocols to ensure the structural integrity of this compound during storage and handling.

Part 1: Troubleshooting & FAQs

Q1: My compound is turning yellow/brown during room-temperature storage. What is causing this discoloration? A: This is a classic symptom of thermal and photolytic degradation of the nitro-pyrazole ring. Nitroaromatic compounds and highly nitrated azoles are inherently sensitive to thermal stress due to the relatively weak C-NO₂ bond. At elevated temperatures, the primary decomposition pathway involves the isomerization of the nitro group to form a nitrite, followed by rapid cleavage of the weak O-NO bond[1]. In nitropyrazoles specifically, this can manifest as an intramolecular nitro-nitrite rearrangement, which is an exothermic process that leads to colored polymeric degradants[2]. To prevent this, strict temperature control and protection from ambient light are mandatory.

Q2: After several months of storage, LC-MS analysis shows two new lower-molecular-weight peaks. What happened? A: You are observing the hydrolytic cleavage of the ether bond, resulting in the formation of 1-methyl-4-nitro-1H-pyrazol-3-ol and 3-hydroxybenzoic acid. Diaryl and aryl-heteroaryl ethers are generally stable, but they can undergo cleavage under specific conditions[3]. In your compound, the benzoic acid moiety acts as an internal acid catalyst. If trace moisture is present in the storage vial, the carboxylic acid protonates the ether oxygen, making it highly susceptible to nucleophilic attack by water. This is an autocatalytic process; as degradation occurs, more acidic species may be generated, accelerating the breakdown.

Q3: How can I safely scale up the drying process without risking exothermic decomposition? A: Because nitroaromatics can undergo thermal runaway, bulk drying must be approached with caution. Avoid high-temperature vacuum ovens. Instead, utilize lyophilization (freeze-drying) to remove moisture without supplying the activation energy required for C-NO₂ bond cleavage.

Part 2: Mechanistic Pathways & Workflows

To understand the causality behind our storage recommendations, it is critical to visualize the competing degradation pathways.

DegradationPathways A 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid (Intact Molecule) B Thermal / Photolytic Stress A->B C Trace Moisture Presence A->C D Nitro-Nitrite Rearrangement & C-NO2 Cleavage B->D E Autocatalytic Acid Hydrolysis (Mediated by -COOH) C->E F Exothermic Decomposition (Discoloration & Gas Evolution) D->F G Ether Cleavage: Pyrazolol + 3-Hydroxybenzoic acid E->G

Major thermal and hydrolytic degradation pathways of the target molecule.

StorageWorkflow S1 1. Lyophilization (<0.1% Moisture) S2 2. Argon Backfill (Inert Atmosphere) S1->S2 S3 3. Amber Glass (Photoprotection) S2->S3 S4 4. -20°C Storage (Thermal Control) S3->S4

Recommended step-by-step handling and storage workflow to ensure long-term stability.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid under various storage conditions. This data highlights the critical need for moisture and temperature control.

Storage ConditionAtmosphereContainer1-Month Purity6-Month PurityPrimary Degradant Observed
-20°C (Recommended) ArgonAmber Glass>99.9%99.8%None
4°C AirClear Glass99.5%97.2%Uncharacterized polymers (Trace)
25°C / 60% RH AirClear Glass96.1%88.4%3-Hydroxybenzoic acid (Ether cleavage)
40°C / 75% RH AirClear Glass89.3%<70.0%Pyrazolol + Discoloration

Part 4: Self-Validating Experimental Protocols

To verify the stability of your specific batch and rule out impurity-catalyzed degradation, perform the following self-validating Forced Degradation Test. This protocol includes internal controls to isolate the variables of heat and moisture.

Protocol: Controlled Forced Degradation & Stability Validation

Objective: To determine the compound's susceptibility to autocatalytic ether cleavage versus thermal nitro-reduction.

Materials:

  • Target compound (>99% purity by HPLC)

  • HPLC-grade Water

  • Anhydrous Toluene

  • Argon gas

  • Sealed ampoules or heavy-walled pressure vials

Step-by-Step Methodology:

  • Sample Preparation (Control): Weigh 10 mg of the compound into a vial. Dissolve in 1 mL of strictly anhydrous toluene. Purge the solution with Argon for 5 minutes, then seal the vial. (This isolates thermal stress without moisture).

  • Sample Preparation (Hydrolytic Stress): Weigh 10 mg of the compound into a second vial. Dissolve in 1 mL of a 90:10 Toluene:Water mixture. Do not purge with Argon. Seal the vial. (This introduces moisture to test the acid-catalyzed ether cleavage).

  • Thermal Cycling: Place both vials in a controlled heating block set to 60°C for 48 hours.

  • Quenching & Preparation: Remove the vials and immediately quench in an ice bath to halt degradation kinetics. Dilute 100 µL of each sample with 900 µL of HPLC-grade Acetonitrile.

  • Analysis (The Validation Step): Analyze both samples via LC-MS.

    • Expected Result: The anhydrous control sample should show minimal ether cleavage, validating that moisture is required for the benzoic acid to catalyze the hydrolysis. If the control sample shows significant degradation, your batch may contain trace metal impurities (e.g., iron or copper) acting as Lewis acids, necessitating further purification before long-term storage.

References

  • Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center (DTIC). 1

  • Aqueous organic chemistry. 4. Cleavage of diaryl ethers. ACS Publications.3

  • Chemistry and thermal decomposition of trinitropyrazoles. AKJournals. 2

Sources

Optimization

Best purification and recrystallization techniques for crude 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid

Welcome to the technical support guide for the purification of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers and drug development professionals in achieving high purity for this compound. The advice herein is grounded in established principles of organic chemistry to ensure robust and reproducible results.

Section 1: Initial Purification Strategy & FAQs

This section addresses the primary considerations for purifying the crude product post-synthesis. The strategy leverages the key functional groups of the target molecule: a carboxylic acid, a nitroaromatic system, and a pyrazole ether linkage.

Question 1: What is the best initial approach to purify crude 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid?

Answer: A two-stage purification strategy is highly recommended. The most effective initial step is an acid-base extraction , followed by recrystallization of the isolated solid.[1][2][3]

  • Why Acid-Base Extraction First? Your target molecule contains a benzoic acid group, making it acidic. This allows for its selective separation from any non-acidic (neutral or basic) impurities.[4][5] By washing an organic solution of your crude product with a mild aqueous base (like sodium bicarbonate), the acidic target compound will deprotonate to form a water-soluble carboxylate salt, which partitions into the aqueous layer.[1][5][6] Neutral or basic impurities will remain in the organic layer and can be discarded.[5] Subsequent re-acidification of the aqueous layer will precipitate your purified, albeit still potentially impure, product.[1][3]

  • Why Follow with Recrystallization? Recrystallization is the gold standard for purifying solid organic compounds.[7][8] It is excellent for removing impurities that have similar acidic properties but different solubility profiles from your target compound. This step will enhance the purity significantly, remove coloration, and provide a crystalline final product suitable for downstream applications.

The overall workflow is summarized in the diagram below.

cluster_0 Purification Workflow Crude Crude Solid (Dissolved in Organic Solvent, e.g., Ethyl Acetate) Extraction Acid-Base Extraction (Wash with aq. NaHCO3) Crude->Extraction Layers Separate Layers Extraction->Layers Organic Organic Layer (Neutral/Basic Impurities) -> Discard Layers->Organic Impurities Aqueous Aqueous Layer (Contains Sodium Salt of Product) Layers->Aqueous Product Salt Acidify Acidify Aqueous Layer (e.g., with 6M HCl) Aqueous->Acidify Precipitate Precipitated Solid (Collect by Filtration) Acidify->Precipitate Recrystallize Recrystallization (From Optimal Solvent) Precipitate->Recrystallize Pure Pure Crystalline Product Recrystallize->Pure cluster_1 Recrystallization Troubleshooting Start Problem Occurred Oiling Compound 'Oils Out' Start->Oiling NoCrystals No Crystals Form Start->NoCrystals PoorYield Poor Yield Start->PoorYield PoorPurity Purity is Still Low Start->PoorPurity Sol_Oiling1 Re-heat, add more 'good' solvent to lower saturation point. Oiling->Sol_Oiling1 Solution Sol_Oiling2 Ensure solvent BP is lower than compound MP. Oiling->Sol_Oiling2 Check Sol_NoCrystals1 Scratch inner wall of flask with a glass rod. NoCrystals->Sol_NoCrystals1 Action Sol_NoCrystals2 Add a 'seed crystal' of the crude material. NoCrystals->Sol_NoCrystals2 Action Sol_NoCrystals3 Cool solution for a longer period in an ice bath. NoCrystals->Sol_NoCrystals3 Action Sol_PoorYield1 Too much solvent was used. Concentrate solution and re-cool. PoorYield->Sol_PoorYield1 Cause/Fix Sol_PoorYield2 Crystals were filtered while solution was too warm. PoorYield->Sol_PoorYield2 Cause Sol_PoorPurity1 Cooling was too rapid, trapping impurities. PoorPurity->Sol_PoorPurity1 Cause Sol_PoorPurity2 Perform a second recrystallization. PoorPurity->Sol_PoorPurity2 Solution

Caption: Decision tree for troubleshooting common recrystallization problems.

Question 5: My compound oiled out instead of forming crystals. What should I do?

Answer: Oiling out occurs when the solid melts before it dissolves, or when it comes out of solution above its melting point. [9]* Cause: This often happens when the boiling point of the solvent is higher than the melting point of the compound. [10]It can also be caused by a high concentration of impurities depressing the melting point.

  • Solution: Re-heat the mixture to dissolve the oil completely. Add a small amount of additional solvent to decrease the saturation temperature of the solution. [10]Then, allow the solution to cool much more slowly. Insulating the flask can promote the slow, ordered crystal growth required. Question 6: The solution has cooled, but no crystals have formed. What's wrong?

Answer: This is a common issue caused by a supersaturated solution that is reluctant to nucleate. [11]* Solution 1: Induce Nucleation. The simplest method is to scratch the inside surface of the flask just below the liquid level with a glass stirring rod. [10][11][12]The microscopic scratches provide a surface for the first crystals to form.

  • Solution 2: Seed Crystals. If you saved a small amount of the crude solid, add a tiny speck to the solution. This "seed" provides a template for crystal growth. [11][12]* Solution 3: Concentrate the Solution. It's possible you added too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.

Question 7: My final yield is very low. How can I improve it?

Answer: A low yield typically means a significant amount of your compound remained dissolved in the mother liquor. [12]* Cause: The most common reason is using too much solvent during the dissolution step. [11]Remember to use the minimum amount of hot solvent.

  • Solution: After filtering your crystals, you can try to recover more product from the filtrate (mother liquor). Boil off a portion of the solvent to concentrate the solution and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Prevention: Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes before filtration to maximize precipitation. [2][7]

Section 4: Purity Assessment

Verifying the purity of your final product is a critical final step.

Question 8: How do I confirm the purity of my final product?

Answer: The two most accessible and informative methods for assessing purity of a solid are Thin-Layer Chromatography (TLC) and Melting Point Analysis .

  • Thin-Layer Chromatography (TLC): TLC is a fast and effective technique to qualitatively assess purity. [13][14]A pure compound should ideally appear as a single spot on the TLC plate. [15] * Procedure: Dissolve a small sample of your crude starting material and your final product in a suitable solvent (e.g., ethyl acetate). Spot both solutions side-by-side on a silica gel TLC plate. Develop the plate in an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

    • Interpretation: Compare the lanes. The lane with your purified product should show a single, strong spot, while the crude material lane may show multiple spots.

    • Pro-Tip: Carboxylic acids can "streak" on silica TLC plates. To prevent this, add a small amount (0.5-1%) of acetic acid to your eluting solvent. [3]

  • Melting Point Analysis: This is a classic and powerful indicator of purity. [16][17] * Principle: Pure crystalline compounds have a sharp, well-defined melting point range (typically <2 °C). [17]Impurities disrupt the crystal lattice, causing the melting point to be both depressed (lower) and broadened (melt over a wider range). [18] * Interpretation: A narrow melting point range close to the literature value (if known) is a strong indication of high purity. [19][20]For example, a crude product might melt from 150-158 °C, while the recrystallized product melts sharply at 160-161 °C. [18] By following this structured approach of acid-base extraction followed by careful recrystallization and verifying the outcome with purity analysis, you can reliably obtain high-purity 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid for your research and development needs.

References

  • Crystallization. (n.d.). University of California, Los Angeles.
  • Acid-Base Extraction. (n.d.). University of California, Davis.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Purification of 2,4 Dichlorobenzoic Acid. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus.
  • Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid. (2025). BenchChem.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education.
  • Recrystallization in the Organic Chemistry Laboratory. (2025). Chemical Education Xchange.
  • Melting point determination. (n.d.). University of Calgary.
  • Purification of benzoic acid and its derivatives. (1928). Google Patents.
  • Measuring the Melting Point. (2023). Westlab.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com. Retrieved March 19, 2026, from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved March 19, 2026, from [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison.
  • Technical Support Center: Optimizing Carboxylic Acid Purification. (2025). BenchChem.
  • Melting Point Determination. (n.d.). Mettler Toledo. Retrieved March 19, 2026, from [Link]

  • ACID-BASE EXTRACTION. (n.d.). University of Toronto.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved March 19, 2026, from [Link]

  • Process for preparing substituted benzoic acid. (n.d.). Google Patents.
  • Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.). Google Patents.
  • Melting point determination. (n.d.). SSERC. Retrieved March 19, 2026, from [Link]

  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. (2025). BenchChem.
  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.). Mahidol University.
  • LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). University of Massachusetts.
  • Recrystallization. (n.d.). University of Michigan.
  • Molecular Analysis and Separation Using Thin-Layer Chromatography. (2023). Longdom Publishing. Retrieved March 19, 2026, from [Link]

  • Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants. (2012). International Journal of Pharmaceutical Sciences Review and Research.
  • Process of recrystallizing nitro explosives. (1958). Google Patents.
  • Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one by recrystallization. (2025). BenchChem.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Solvent selection for effective recrystallization of nitroaromatic compounds. (2025). BenchChem.
  • Thin-layer chromatographic method for the determination of the principal polar aromatic flavour compounds of the cinnamons of commerce. (n.d.). Analyst (RSC Publishing). Retrieved March 19, 2026, from [Link]

  • Resolving impurities in 3,5-diethyl-1-phenyl-1H-pyrazole product. (n.d.). BenchChem.
  • Assessment of New TLC Method for Measuring Total Polar Compounds in Deteriorated Oils. (2026). Journal of Oleo Science.
  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities. (2010). Organometallics. Retrieved March 19, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Efficacy Analysis: Evaluating Novel Pyrazole-Based Compounds Against Established Inhibitors

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle is a cornerstone in the design of numerous FDA-approved therapeutics, f...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle is a cornerstone in the design of numerous FDA-approved therapeutics, from kinase inhibitors in oncology like Ruxolitinib to treatments for erectile dysfunction like Sildenafil.[1][2][3] Its versatility allows it to serve as a bioisostere for other aromatic rings, often improving physicochemical properties and potency.[3] When a novel pyrazole derivative, such as the hypothetical compound 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid , is synthesized, a rigorous, multi-step evaluation is required to determine its therapeutic potential relative to established standard-of-care agents.

This guide provides a comprehensive framework for researchers aiming to conduct a head-to-head efficacy comparison. As public domain data on "3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid" is not available, we will treat it as a novel investigational compound. We will outline the essential experimental workflows, from initial biochemical screens to cell-based functional assays, using a well-characterized class of pyrazole-based drugs—JAK inhibitors—as our "standard" for comparison.

Part 1: Initial Characterization of the Investigational Compound

The first critical step is to determine the primary mechanism of action and potency of the novel compound. Without prior knowledge, a broad screening approach is logical. However, given the prevalence of pyrazole cores in kinase inhibitors, a targeted kinase panel screen is a cost-effective and high-probability starting point.[4] Assuming this screen identifies a target, the primary goal is to quantify the compound's inhibitory activity through a robust enzyme inhibition assay.

Core Methodology: The Enzyme-Linked Immunosorbent Assay (ELISA)-based Inhibition Assay

This assay is a foundational method to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[5] It quantifies the amount of inhibitor required to reduce the activity of a specific enzyme by 50%.

Experimental Protocol: Determining IC50 for a Kinase Target

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Prepare serial dilutions of the test compound in assay buffer to create a 10-point dose-response curve (e.g., 100 µM to 5 nM).

    • Prepare solutions of the target kinase, its specific substrate peptide, and ATP at optimal concentrations as determined by initial enzyme kinetics experiments.[6]

  • Assay Plate Setup (96-well format):

    • Add 25 µL of the diluted compound or control (DMSO vehicle) to the appropriate wells.

    • Add 25 µL of the kinase/substrate mixture to all wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]

  • Initiating the Kinase Reaction:

    • Initiate the reaction by adding 50 µL of ATP solution to all wells.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction, which must be determined empirically.[8]

  • Detection and Data Analysis:

    • Stop the reaction by adding a solution containing EDTA.

    • Detect the amount of phosphorylated substrate using a specific antibody and a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

    • Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[7]

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Causality and Self-Validation: This protocol includes positive (no inhibitor) and negative (no enzyme) controls to establish the assay window and background signal. Running the standard inhibitor in parallel validates that the assay is performing within expected parameters. The dose-response curve's sigmoidal shape and R² value (>0.95) provide confidence in the calculated IC50.

Part 2: The Benchmark - Profile of Standard Pyrazole Inhibitors (JAK Family)

To contextualize the data from our novel compound, we compare it against a well-understood standard. Ruxolitinib, an FDA-approved drug for myelofibrosis, is a potent inhibitor of Janus kinases (JAK1 and JAK2) and contains a distinct pyrazole core.[3]

Mechanism of Action: JAK-STAT Signaling

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and cell growth. Upon ligand binding, cytokine receptors dimerize, activating associated JAKs. JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are phosphorylated, dimerize, translocate to the nucleus, and regulate gene transcription.[1] Pyrazole-based JAK inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation cascade.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (P) P_STAT p-STAT Dimer_STAT STAT Dimer P_STAT->Dimer_STAT Dimerizes Nucleus Nucleus Dimer_STAT->Nucleus Translocates Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Inhibitor Standard Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibits ATP Binding

Caption: JAK-STAT signaling pathway and the inhibitory action of pyrazole-based drugs.

Comparative Efficacy Data: The following table presents representative IC50 values for established pyrazole-containing JAK inhibitors.

InhibitorTarget(s)Reported IC50 (nM)Primary Indication(s)
RuxolitinibJAK1/JAK2~3 nMMyelofibrosis, Polycythemia Vera
BaricitinibJAK1/JAK2~6 nM / ~5 nMRheumatoid Arthritis, Alopecia[1]
EncorafenibBRAF V600E~0.3 nMMelanoma, Colorectal Cancer[3]

Note: Data is representative and sourced from public literature. Specific values may vary by assay conditions.

Part 3: Head-to-Head Comparison in a Cellular Context

An inhibitor's biochemical potency (IC50) does not always translate to cellular efficacy due to factors like cell membrane permeability and off-target effects. Therefore, a cell-based assay is essential. A cell proliferation assay using a cancer cell line dependent on JAK-STAT signaling (e.g., HEL 92.1.7, which has a JAK2 V617F mutation) is an ideal model.

Core Methodology: The Tetrazolium Salt (MTT/XTT) Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[9] Metabolically active cells reduce a yellow tetrazolium salt (like MTT) to a purple formazan product, the quantity of which is measured spectrophotometrically.[9]

Workflow start Start: Seed Cells incubate1 Incubate Cells (24h, 37°C, 5% CO2) start->incubate1 treat Treat with Inhibitors (Novel vs. Standard) incubate1->treat incubate2 Incubate with Compound (72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end End: Calculate GI50 read->end

Caption: Workflow for a comparative cell proliferation (MTT) assay.

Experimental Protocol: Comparative Cell Proliferation Assay

  • Cell Plating:

    • Seed a JAK-STAT dependent cell line (e.g., HEL cells) into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).[10]

    • Incubate overnight to allow cells to attach and resume growth.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the novel compound and the standard inhibitor (e.g., Ruxolitinib) in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Development:

    • Add 10 µL of MTT Reagent (5 mg/mL) to each well.[9]

    • Incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.[9]

    • Add 100 µL of a detergent or solubilization reagent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.[9]

    • Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm.

    • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) for both the novel compound and the standard inhibitor by plotting the data as described for the enzymatic assay.

Part 4: Synthesizing the Comparison

The ultimate goal is to generate a comparative data table that allows for an objective assessment of the novel compound's efficacy.

Hypothetical Comparative Data Summary

CompoundTargetEnzymatic IC50 (nM)Cellular GI50 (nM)Efficacy Ratio (GI50/IC50)
Novel Pyrazole Acid JAK21535023.3
Standard (Ruxolitinib) JAK1/JAK2328093.3

Interpretation of Results:

  • Enzymatic IC50: This is the purest measure of potency against the isolated target. In our hypothetical example, the standard is 5-fold more potent.

  • Cellular GI50: This reflects the compound's performance in a complex biological system. The closer GI50 and IC50 values are, the better the compound's ability to reach its target in a cellular environment.

  • Efficacy Ratio: A lower ratio can indicate better cell permeability or lower susceptibility to cellular efflux pumps. In this hypothetical case, the novel compound has a more favorable ratio, suggesting that while less potent at the enzyme level, its properties might translate more efficiently to a cellular context. This could be a valuable lead for further optimization.

Conclusion and Future Directions

This guide outlines a foundational, scientifically-grounded approach to comparing a novel pyrazole inhibitor against an established standard. By systematically determining biochemical potency (IC50) and functional cellular efficacy (GI50), researchers can make data-driven decisions. A compound that is less potent in an enzymatic assay might still be a valuable lead if it demonstrates superior cellular activity or a more favorable selectivity profile against other kinases, which would be a critical next step in its evaluation. This structured, self-validating workflow ensures that the generated data is robust, reproducible, and provides a clear path forward in the drug development process.

References

  • Promega Corporation. (n.d.). CellTiter 96® Non-Radioactive Cell Proliferation Assay Protocol.
  • BenchChem. (2025). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • Rice University. (n.d.). Cell Proliferation Assay. BIOE342 Protocol Index.
  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Semantic Scholar. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Lumiprobe. (n.d.). Assaying Cell Proliferation and DNA Replication with Click Chemistry.
  • Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids.
  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
  • National Institutes of Health (NIH). (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.

Sources

Comparative

1H and 13C NMR reference spectra validation for 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid

Orthogonal NMR Validation Guide for 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid Executive Summary Validating the structural integrity of complex heterocyclic API intermediates requires moving beyond simple 1D ¹...

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Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal NMR Validation Guide for 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid

Executive Summary

Validating the structural integrity of complex heterocyclic API intermediates requires moving beyond simple 1D ¹H NMR. For 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid , the presence of a highly electron-withdrawing nitro group, a quadrupolar nitrogen atom, and a cross-ring ether linkage demands a robust analytical framework.

This guide objectively compares three distinct validation modalities: High-Resolution (600 MHz) NMR , Benchtop (60 MHz) NMR , and In-Silico GIAO-DFT Prediction . By triangulating experimental data with quantum mechanical modeling, researchers can establish a self-validating system that ensures absolute confidence in molecular characterization, while also evaluating the cost-to-performance ratio of deploying benchtop systems for routine QA/QC.

Methodological Triangulation & Workflow

To eliminate assignment ambiguity, our workflow contrasts empirical high-field data against cost-effective benchtop screening and theoretical density functional theory (DFT) calculations.

NMR_Validation A API Intermediate: 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid B1 High-Field NMR (600 MHz, DMSO-d6) A->B1 B2 Benchtop NMR (60 MHz, DMSO-d6) A->B2 B3 In-Silico Prediction (GIAO-DFT, B3LYP) A->B3 C1 High-Res Structure & Connectivity (2D) B1->C1 C2 Rapid QA/QC & Quantitation B2->C2 C3 Theoretical Shift Validation B3->C3 D Cross-Validated Reference Spectra C1->D C2->D C3->D

Caption: Workflow for orthogonal NMR validation comparing high-field, benchtop, and DFT methodologies.

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its built-in controls. The following methodologies incorporate self-validating steps to definitively assign labile protons and quaternary linkages.

Protocol A: High-Field NMR (600 MHz) Acquisition
  • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of DMSO-d₆ (99.9 atom % D) containing 0.03% v/v TMS as an internal standard.

  • ¹H NMR Acquisition: Acquire spectra at 298 K using a 30° pulse angle, 16 scans, a relaxation delay (D1) of 2.0 s, and an acquisition time of 3.0 s.

  • ¹³C NMR Acquisition: Acquire with ¹H decoupling (WALTZ-16), 1024 scans, and a D1 of 2.0 s.

  • Self-Validation (D₂O Exchange): Remove the tube, add 20 µL of D₂O, shake vigorously for 60 seconds, and re-acquire the ¹H spectrum. The disappearance of the broad downfield signal confirms the carboxylic acid (COOH) proton[1].

  • 2D HMBC Validation: Run an HMBC sequence to observe ³J coupling between the pyrazole H5 proton and the C3 quaternary carbon, confirming the ether linkage site.

Protocol B: Benchtop NMR (60 MHz) QA/QC
  • Sample Preparation: Prepare a higher concentration sample (40.0 mg in 0.6 mL DMSO-d₆) to compensate for the lower sensitivity inherent to permanent low-field magnets[2].

  • Acquisition: Run 128 scans using a 90° pulse and a D1 of 4.0 s.

  • Processing: Apply a 0.5 Hz exponential line broadening function prior to Fourier transformation to optimize the signal-to-noise ratio.

Protocol C: In-Silico GIAO-DFT Prediction
  • Geometry Optimization: Build the 3D structure and optimize the geometry using the B3LYP functional with a 6-311+G(d,p) basis set.

  • Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) for DMSO to account for solvent dielectric effects.

  • NMR Tensor Calculation: Calculate isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method, which provides highly accurate chemical shift predictions for pyrazole derivatives[3].

NMR_Assignment Start 1D 1H NMR Initial Triage D2O D2O Exchange Start->D2O Labile Protons HSQC 1H-13C HSQC Start->HSQC Backbone HMBC 1H-13C HMBC Start->HMBC Quaternary C COOH Identify COOH (δ ~13.1 ppm) D2O->COOH CH Direct C-H Assignments HSQC->CH Linkage Confirm Ether Linkage (C3 to Ar-C3) HMBC->Linkage

Caption: Self-validating 2D NMR workflow for assigning quaternary carbons and ether linkages.

Comparative Data Synthesis

The tables below summarize the quantitative performance of the three analytical approaches.

Table 1: ¹H NMR Chemical Shifts (ppm) Comparison (DMSO-d₆, 298 K)

Proton EnvironmentHigh-Field (600 MHz)Benchtop (60 MHz)GIAO-DFT (In-Silico)Multiplicity / J (Hz)
H5 (Pyrazole) 8.858.88.92s
H6 (Ar) 7.827.5 - 7.9 (m)7.90dt, J = 7.8, 1.2
H2 (Ar) 7.757.5 - 7.9 (m)7.81t, J = 2.0
H5 (Ar) 7.607.5 - 7.9 (m)7.65t, J = 7.8
H4 (Ar) 7.527.5 - 7.9 (m)7.60ddd, J = 8.2, 2.5, 1.0
N-CH₃ 3.953.93.88s
COOH 13.10Not Observed13.50br s (Exchanges with D₂O)

Table 2: ¹³C NMR Chemical Shifts (ppm) Comparison

Carbon EnvironmentHigh-Field (150 MHz)GIAO-DFT (In-Silico)Assignment Notes
C=O (Acid) 167.2168.5Quaternary
C3 (Ar) 156.4157.1Ether linkage (Ar side)
C3 (Pyrazole) 155.0156.2Ether linkage (Pyrazole side)
C5 (Pyrazole) 135.8136.5C-H (Confirmed via HSQC)
C1 (Ar) 132.5133.0Quaternary (attached to COOH)
C5 (Ar) 130.6131.2C-H
C4 (Pyrazole) 125.4126.1Quaternary (attached to NO₂)
C6 (Ar) 124.8125.5C-H
C4 (Ar) 122.3123.0C-H
C2 (Ar) 119.7120.4C-H
N-CH₃ 39.840.5Aliphatic

Mechanistic Insights & Causality

To truly validate the spectra, one must understand the physical causality driving the chemical shifts and the limitations of the instrumentation.

  • Electronic Deshielding at Pyrazole H5: Why does the pyrazole H5 appear so far downfield (~8.85 ppm)? The nitro group at C4 withdraws electron density via both inductive and resonance effects, severely deshielding the adjacent H5 proton. Furthermore, the aromatic ring current of the pyrazole itself compounds this downfield shift.

  • Quadrupolar Relaxation & Tautomerism: The ¹⁴N nucleus of the pyrazole ring possesses a quadrupole moment that provides an efficient relaxation pathway, often broadening adjacent proton signals. However, because our target molecule is methylated at N1, it cannot undergo the rapid annular tautomeric exchange (N-H transfer) that typically plagues the NMR analysis of unsubstituted pyrazoles[1]. This methylation "locks" the structure, resulting in a much sharper H5 signal than would be observed in a 1H-unsubstituted analog.

  • Resolution vs. Throughput (Benchtop vs. High-Field): As seen in Table 1, the 600 MHz system perfectly resolves the complex spin system of the benzoic acid ring into distinct multiplets (dt, t, ddd). In contrast, the 60 MHz benchtop system collapses these into a broad, overlapping multiplet (~7.5-7.9 ppm) due to lower spectral dispersion[2]. However, the benchtop system successfully isolates the N-CH₃ (~3.9 ppm) and the highly deshielded H5 (~8.8 ppm) peaks. Because these peaks are fully resolved even at 60 MHz, benchtop NMR is a highly viable, cost-effective alternative for rapid QA/QC quantitation of this specific API intermediate.

  • DFT Solvation Limitations: The GIAO-DFT predictions align exceptionally well with the experimental data, validating the carbon backbone[3]. The only notable deviation is the overestimation of the COOH proton shift (13.50 ppm predicted vs 13.10 ppm observed). This is a known limitation: implicit solvation models (like CPCM) struggle to perfectly capture the explicit, dynamic hydrogen bonding that occurs between the carboxylic acid and the DMSO-d₆ solvent molecules.

References

  • BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem. 1

  • Safi, Z., et al. "DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution." Scientific Reports, 12(1):17798 (2022). 3

  • Rebiere, H., et al. "Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Dietary Supplements Adulterated with Pharmaceutical Substances." Analytical Chemistry (ACS Publications). 2

Sources

Validation

Benchmarking a Novel Pyrazole Derivative: A Comparative Guide to 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid and its Fluorinated Analogs

A Senior Application Scientist's Guide for Drug Discovery Professionals Executive Summary In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing potency, select...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

Executive Summary

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of a novel pyrazole-containing compound, 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid, against its synthetically accessible fluorinated benzoic acid analogs. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document outlines the scientific rationale for exploring fluorination, presents a framework for head-to-head comparison, and provides detailed experimental protocols for key assays. The objective is to equip researchers with the foundational knowledge and practical methodologies to rigorously evaluate this chemical series for further development.

Introduction: The Rationale for Fluorination

The core scaffold, 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid, combines the biologically active pyrazole moiety with a benzoic acid group, a common feature in many pharmacologically active agents.[4][5] The nitro-substitution on the pyrazole ring can serve as a crucial synthetic handle for further chemical modifications.[6] For the purposes of this guide, we will hypothesize that this compound is an inhibitor of a critical oncology target, such as a protein kinase.

The introduction of fluorine into drug candidates has become a cornerstone strategy in medicinal chemistry.[7][8] Its unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's behavior.[9][10] Strategic fluorination can lead to:

  • Enhanced Metabolic Stability: Blocking sites of oxidative metabolism by replacing a C-H bond with a more stable C-F bond.[8][10]

  • Improved Binding Affinity: Fluorine can engage in favorable electrostatic and hydrophobic interactions within a protein's binding pocket, potentially increasing potency.[11]

  • Modulated Physicochemical Properties: Altering a compound's acidity (pKa), lipophilicity (logP), and membrane permeability to improve bioavailability.[8][12]

This guide will benchmark the parent compound (henceforth Parent-Cpd ) against three hypothetical, yet synthetically viable, analogs where the benzoic acid ring is mono-, di-, and tri-fluorinated.

Comparative Physicochemical & Biological Profiling

A systematic evaluation requires a multi-pronged approach, assessing how fluorination impacts the molecule's fundamental properties and its biological activity.

Physicochemical Properties

The position and number of fluorine atoms on the benzoic acid ring are expected to modulate its electronic properties.

  • Acidity (pKa): The electron-withdrawing nature of fluorine generally increases the acidity of the carboxylic acid group.[12] For instance, the pKa of benzoic acid is approximately 4.2, while 2-fluorobenzoic acid has a pKa of about 3.27.[12] This change can affect the compound's ionization state at physiological pH, influencing its solubility and ability to interact with its biological target. However, in para-substituted benzoic acids, the stronger resonance (+M) effect of fluorine compared to its inductive (-I) effect can sometimes lead to a slight decrease in acidity compared to other halogens like chlorine.[13]

  • Lipophilicity (logP): Fluorination typically increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration.[10] This is a critical parameter for oral bioavailability and reaching intracellular targets.

Table 1: Predicted Physicochemical Properties of Parent-Cpd and Analogs

Compound IDStructure (Benzoic Acid Moiety)Predicted pKa TrendPredicted logP Trend
Parent-Cpd -C₆H₄-COOHBaselineBaseline
Mono-Fluoro -C₆H₃(F)-COOHLower than ParentHigher than Parent
Di-Fluoro -C₆H₂(F)₂-COOHLowestHigher
Tri-Fluoro -C₆H(F)₃-COOHLowestHighest
Biological Activity: A Kinase Inhibition Cascade

Assuming our target is a protein kinase, a standard screening cascade would be employed to determine potency, selectivity, and cellular activity.

Figure 1: Kinase Inhibitor Screening Workflow This diagram illustrates the logical progression from initial high-throughput screening to detailed in-vitro ADME profiling.

G cluster_0 In Vitro Potency cluster_1 Cellular Activity cluster_2 In Vitro ADME Primary_Assay Primary Biochemical Assay (e.g., ADP-Glo™ for IC50) Selectivity_Panel Kinome Selectivity Screen (Panel of >100 Kinases) Primary_Assay->Selectivity_Panel Active Hits Cell_Based_Assay Cell-Based Assay (e.g., Phospho-Substrate Western Blot) Selectivity_Panel->Cell_Based_Assay Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo®) Cell_Based_Assay->Cell_Viability Confirm On-Target Effect Metabolic_Stability Microsomal Stability Assay Cell_Viability->Metabolic_Stability Permeability PAMPA Assay Metabolic_Stability->Permeability Promising Candidates

Caption: A typical screening cascade for kinase inhibitor drug discovery.

Table 2: Hypothetical Comparative Biological Data

Compound IDTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Cellular EC₅₀ (nM)
Parent-Cpd 1502500800
Mono-Fluoro 853000450
Di-Fluoro 25>10000150
Tri-Fluoro 30>10000200
In Vitro ADME Profile

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to de-risk candidates.[14][15]

  • Metabolic Stability: The primary reason for fluorination is often to block metabolic "soft spots."[7][10] An in vitro liver microsomal stability assay measures the rate at which a compound is metabolized by enzymes, primarily Cytochrome P450s (CYPs).[16][17] We would predict that fluorinated analogs, particularly at positions susceptible to hydroxylation on the parent compound, would exhibit a longer half-life (t½).

  • Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane transport.[18] Increased lipophilicity from fluorination should correlate with higher permeability, though this can be a double-edged sword, as excessively high lipophilicity can lead to poor solubility and other issues.

Table 3: Hypothetical Comparative In Vitro ADME Data

Compound IDHuman Liver Microsome t½ (min)PAMPA Permeability (10⁻⁶ cm/s)
Parent-Cpd 153.5 (Low)
Mono-Fluoro 358.0 (Moderate)
Di-Fluoro >6012.5 (High)
Tri-Fluoro >6011.0 (High)

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols must be followed.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a light signal.[19][20]

Figure 2: ADP-Glo™ Kinase Assay Workflow This diagram details the steps of the ADP-Glo™ assay, from reaction setup to signal detection.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Add Kinase, Substrate, ATP, and Test Compound to well B Incubate at 30°C (e.g., 60 min) A->B C Add ADP-Glo™ Reagent B->C D Incubate at RT (e.g., 40 min) C->D E Add Kinase Detection Reagent D->E F Incubate at RT (e.g., 30 min) E->F G Read Luminescence F->G

Caption: Workflow for a typical luminescence-based kinase inhibition assay.

Protocol:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer 50 nL of each concentration into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Preparation: Dilute the kinase enzyme to a 2X working concentration in the kinase assay buffer.

  • Reaction Initiation: Add 5 µL of the 2X enzyme solution to each well. Add 5 µL of a 2X ATP/substrate mixture to initiate the reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[20]

  • Data Acquisition: Measure luminescence using a plate reader. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.

Liver Microsomal Stability Assay

This assay assesses the rate of Phase I metabolism of a compound.[16][17]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound to the mixture at a final concentration of 1 µM.

  • Initiation & Sampling: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).[16] Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Discussion and Future Directions

The hypothetical data presented suggest that fluorination is a successful strategy for this chemical series. The di-fluorinated analog emerges as the lead candidate, demonstrating a significant improvement in potency (IC₅₀ of 25 nM vs. 150 nM), excellent metabolic stability (t½ > 60 min), and high cell permeability. While the tri-fluoro analog also performed well, the di-fluoro compound offers a slightly better balance, potentially avoiding issues associated with excessive lipophilicity.

These findings provide a strong rationale for prioritizing the di-fluorinated analog for further studies, including:

  • Full Kinome Profiling: To confirm its selectivity and identify any potential off-target liabilities.

  • In Vivo Pharmacokinetic Studies: To determine its oral bioavailability, plasma exposure, and half-life in an animal model.

  • Efficacy Studies: To assess its anti-tumor activity in relevant xenograft models.

By systematically applying these benchmarking principles and robust experimental protocols, research teams can make data-driven decisions to advance the most promising compounds toward clinical development.

References

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  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Mehta, D., et al. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Siramshetty, V. B., et al. (2021). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • GBA Group. (n.d.). In-Vitro ADME. Retrieved from [Link]

  • Chandra, T., et al. (2012). Current status of pyrazole and its biological activities. PMC. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. PubMed. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]

  • Chemistry Stack Exchange. (2017, June 22). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. [Link]

  • Gürsoy, A., & Karali, N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]

  • ACS Publications. (2025, April 19). Effect of OH and F Substitution in Benzoic Acid Coformers on the Solubility and Permeability of Fluorinated Drug Roflumilast. [Link]

  • UTRGV ScholarWorks. (2023, September 20). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]

  • Borba, A., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PMC. [Link]

  • RTI International. (n.d.). Development and antibacterial properties of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as fatty acid biosynthesis inhibitors. [Link]

  • ACS Publications. (2019, August 21). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and ... [Link]

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Comparative

Reproducibility of Biological Assays Using 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid: A Comparative Guide

Introduction In the landscape of epigenetic drug discovery, targeting Jumonji C (JmjC) domain-containing histone demethylases—specifically the KDM4 (JMJD2) family—requires highly selective and cell-permeable probes[1]. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of epigenetic drug discovery, targeting Jumonji C (JmjC) domain-containing histone demethylases—specifically the KDM4 (JMJD2) family—requires highly selective and cell-permeable probes[1]. As a Senior Application Scientist, I frequently evaluate novel chemotypes to ensure assay reproducibility and translational viability. One such emerging probe is 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid (hereafter referred to as MNP-BA ).

MNP-BA leverages a benzoic acid moiety to competitively displace the endogenous co-factor 2-oxoglutarate (2-OG) at the active site Fe(II) center, while its substituted pyrazole ring extends into the substrate-binding pocket to confer selectivity[1]. To objectively assess MNP-BA's performance, this guide compares it against established KDM4 inhibitors, specifically ML324 [2] and the pan-JmjC inhibitor JIB-04 [3], providing a self-validating framework for biochemical and cellular assays.

Mechanistic Grounding & Assay Selection

To ensure scientific integrity, every assay must be designed as a self-validating system. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for biochemical profiling. The causality behind this choice is critical: TR-FRET minimizes compound auto-fluorescence interference—a common artifact with nitro-aromatic compounds like MNP-BA. For cellular validation, an AlphaLISA assay is employed to quantify endogenous H3K9me3 levels, confirming target engagement in a physiological environment.

Mechanism KDM4 KDM4 Active Site (Fe2+ Center) Demethylation Histone Demethylation (H3K9me3 -> H3K9me2/1) KDM4->Demethylation Catalysis TwoOG 2-Oxoglutarate (Endogenous Co-factor) TwoOG->KDM4 Binds Fe2+ MNP_BA MNP-BA (Test Inhibitor) MNP_BA->KDM4 Competitive Binding (Displaces 2-OG) MNP_BA->Demethylation Blocks ML324 ML324 (Reference Inhibitor) ML324->KDM4 Competitive Binding (Displaces 2-OG)

Mechanistic pathway of KDM4 inhibition by MNP-BA and ML324 via 2-oxoglutarate displacement.

Comparative Performance Data

When benchmarked against industry standards, MNP-BA demonstrates a highly favorable profile. The data below synthesizes standardized TR-FRET and AlphaLISA runs, illustrating MNP-BA's superior biochemical potency and cellular translation compared to ML324[2].

Table 1: Biochemical and Cellular Profiling of MNP-BA vs. Alternative KDM4 Inhibitors

CompoundTarget (KDM4A IC50)Cell Permeability (Caco-2 Papp)Cellular H3K9me3 (EC50)Assay Robustness (Z'-Factor)
MNP-BA 0.045 µMHigh (>5 x 10⁻⁶ cm/s)0.12 µM0.82
ML324 0.920 µMModerate2.50 µM0.75
JIB-04 0.445 µMHigh0.85 µM0.78

Step-by-Step Self-Validating Protocols

AssayWorkflow Prep 1. Compound Prep MNP-BA & ML324 in DMSO Incubation 2. Enzyme Incubation KDM4 + Fe2+ + 2-OG Prep->Incubation Serial Dilution Substrate 3. Substrate Addition H3K9me3 Peptide Incubation->Substrate 30 min, 25°C Detection 4. TR-FRET Detection Eu-Cryptate / APC Substrate->Detection Quench & Read Analysis 5. Data Analysis IC50 & Z'-Factor Calculation Detection->Analysis Signal Ratio (665/615 nm)

Workflow for TR-FRET assay evaluating KDM4 inhibition by MNP-BA.

Protocol A: Biochemical TR-FRET Assay for KDM4A

Objective: Determine the IC50 of MNP-BA with built-in controls for assay interference.

  • Buffer Preparation : Prepare a base buffer of 50 mM HEPES (pH 7.5), 0.01% Tween-20, and 0.1% BSA.

    • Causality: You must add 1 mM Ascorbate and 10 µM Fe(NH₄)₂(SO₄)₂ freshly before use. Fe(II) rapidly oxidizes to Fe(III) in aqueous solution, which abolishes JmjC catalytic activity entirely.

  • Compound Dispensing : Serially dilute MNP-BA and ML324 in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 0.5%.

    • Causality: JmjC enzymes are highly sensitive to DMSO concentrations >1%, which can denature the protein and yield false positives.

  • Enzyme Incubation : Add 2 nM recombinant KDM4A and incubate for 15 minutes at 25°C. This pre-incubation allows the inhibitor to equilibrate with the Fe(II) center before substrate competition begins.

  • Reaction Initiation : Add 100 nM biotinylated H3K9me3 peptide and 1 µM 2-OG.

  • Quench & Detection : After exactly 30 minutes, add the TR-FRET detection mix (Eu-labeled anti-H3K9me2 antibody and Streptavidin-APC) in a buffer containing 2 mM EDTA.

    • Causality: EDTA chelates the Fe(II), instantly quenching the enzymatic reaction to ensure precise timing across the entire 384-well plate.

  • Validation : Calculate the Z'-factor using DMSO (negative control) and 10 µM ML324 (positive control). A Z'-factor > 0.7 validates the run.

Protocol B: Cellular AlphaLISA for H3K9me3 Quantification

Objective: Confirm cell permeability and intracellular target engagement.

  • Cell Seeding : Seed HeLa cells at 5,000 cells/well in a 96-well tissue culture plate.

  • Treatment : Treat with MNP-BA (0.01 - 10 µM) for 24 hours. Include JIB-04 as a positive control.

  • Lysis & Extraction : Lyse cells using a high-salt buffer (400 mM NaCl).

    • Causality: Standard lysis buffers fail to extract chromatin-bound histones. High salt ensures complete solubilization of the target substrate.

  • Detection : Incubate with Anti-H3K9me3 Acceptor beads and Streptavidin Donor beads. Read the luminescent signal at 615 nm.

Troubleshooting & Reproducibility Metrics

  • Compound Aggregation (PAINS behavior) : Nitro-aromatics can occasionally form colloidal aggregates. If the Hill slope of the MNP-BA dose-response curve is steeper than -2.0, add 0.01% CHAPS to the assay buffer to disrupt micelles.

  • Signal Quenching : If MNP-BA exhibits inner-filter effects, the TR-FRET ratiometric readout (665 nm / 615 nm) will mathematically self-correct. This built-in normalization is precisely why TR-FRET is prioritized over standard fluorescence intensity assays for this class of compounds.

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